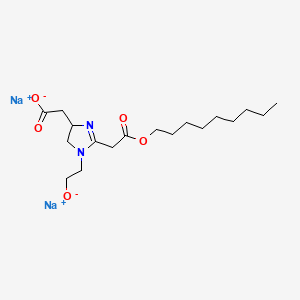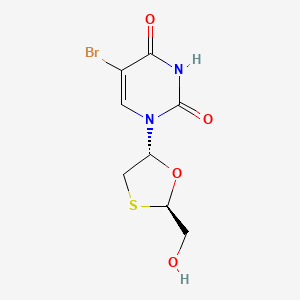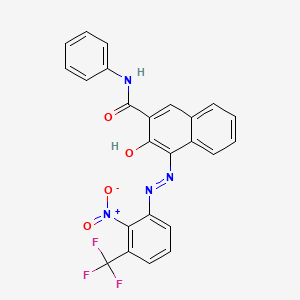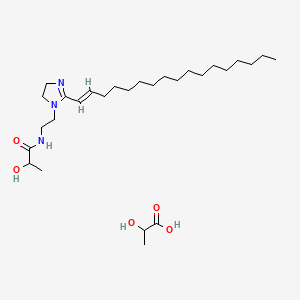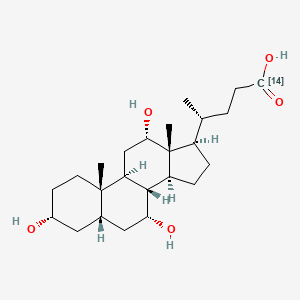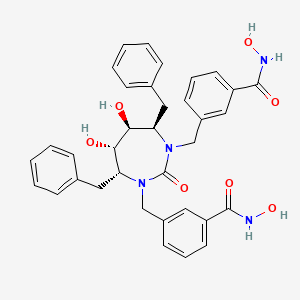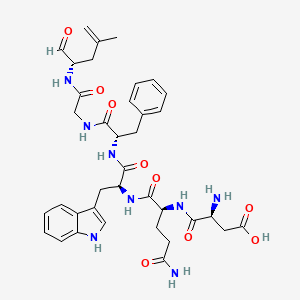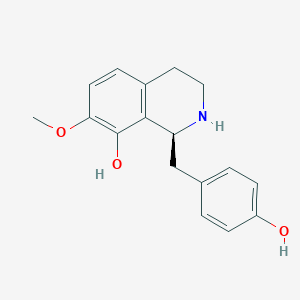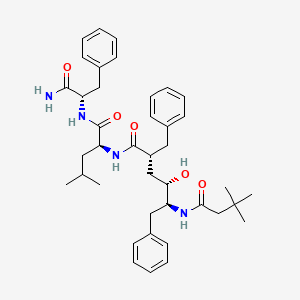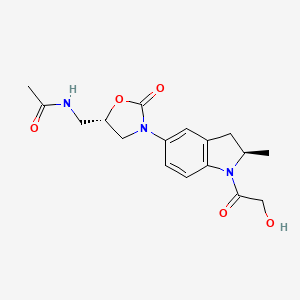
KQ4X9Nxt85
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide (KQ4X9Nxt85) is a synthetic organic molecule with potential applications in various scientific fields. It is characterized by its complex structure, which includes an indole ring, an oxazolidinone moiety, and a hydroxyacetyl group. This compound has garnered interest due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Oxazolidinone Moiety: This step typically involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.
Attachment of the Hydroxyacetyl Group: This can be achieved through a nucleophilic addition reaction where a hydroxyacetyl group is introduced to the indole ring.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyacetyl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxazolidinone ring or the indole ring, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where different nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyacetyl group can yield a ketone, while reduction of the oxazolidinone ring can produce a secondary amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features suggest it could interact with enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Preliminary studies may focus on its ability to modulate biological pathways involved in diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.
Wirkmechanismus
The mechanism by which N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide
- N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)propionamide
- N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)butyramide
Uniqueness
The uniqueness of N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with biological targets in ways that similar compounds may not, potentially leading to distinct biological activities and applications.
Eigenschaften
CAS-Nummer |
312305-71-8 |
|---|---|
Molekularformel |
C17H21N3O5 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N-[[(5S)-3-[(2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydroindol-5-yl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C17H21N3O5/c1-10-5-12-6-13(3-4-15(12)20(10)16(23)9-21)19-8-14(25-17(19)24)7-18-11(2)22/h3-4,6,10,14,21H,5,7-9H2,1-2H3,(H,18,22)/t10-,14+/m1/s1 |
InChI-Schlüssel |
HDMFLVKMZWDAQK-YGRLFVJLSA-N |
Isomerische SMILES |
C[C@@H]1CC2=C(N1C(=O)CO)C=CC(=C2)N3C[C@@H](OC3=O)CNC(=O)C |
Kanonische SMILES |
CC1CC2=C(N1C(=O)CO)C=CC(=C2)N3CC(OC3=O)CNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


